

Application Notes and Protocols for RMC-4998 in KRASG12C Signaling Pathway Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

KRAS is a frequently mutated oncogene in human cancers, with the G12C mutation being a prevalent driver in non-small cell lung cancer and other malignancies. RMC-4998 is a potent and selective preclinical tool compound that targets the active, GTP-bound state of KRASG12C.[1][2] Unlike inhibitors that bind to the inactive GDP-bound state, RMC-4998 functions as a molecular glue, forming a stable ternary complex with cyclophilin A (CYPA) and KRASG12C(ON).[2][3][4] This unique mechanism of action leads to the rapid and sustained inhibition of downstream oncogenic signaling pathways, primarily the MAPK/ERK and PI3K/mTOR pathways, ultimately inducing apoptosis and inhibiting tumor growth.[1] These application notes provide a summary of key data and detailed protocols for studying the effects of RMC-4998 on KRASG12C signaling.

Data Presentation In Vitro Activity of RMC-4998



Parameter	Cell Line(s)	Value	Citation(s)
IC50 (Tri-complex formation)	-	28 nM	[1]
IC50 (Cell Proliferation)	KRASG12C mutant cells	0.28 nM	[1]
Concentration for ERK Inhibition	LU65	30 nM (96h)	[1]
Concentration for Pathway Disruption	KRASG12C mutant cells	100 nM (120h)	[1]

In Vivo Efficacy of RMC-4998 in Xenograft Models

Animal Model	Treatment Regimen	Outcome	Citation(s)
NCI-H358 Xenografts	10-200 mg/kg, p.o., daily for 28 days	Inhibition of ERK phosphorylation and anti-tumor activity	[1]
Non-Small Cell Lung Cancer Mice	80 mg/kg, p.o., daily for 4 weeks	Promoted tumor regression	[1]
KPARG12C Subcutaneous Tumors	100 mg/kg, p.o., daily for 2 weeks	Tumor regression	[5][6]

Combination Therapy with SHP2 Inhibitor (RMC-4550)

Animal Model	Treatment Regimen	Outcome	Citation(s)
KPARG12C Subcutaneous Tumors	RMC-4998 (100 mg/kg) + RMC-4550 (30 mg/kg), daily for 2 weeks	Delayed pathway reactivation and enhanced tumor responses	[5][6]
3LL-ΔNRAS Subcutaneous Tumors	RMC-4998 + RMC- 4550 + anti-PD-1	Sensitizes tumors to immunotherapy	[7]

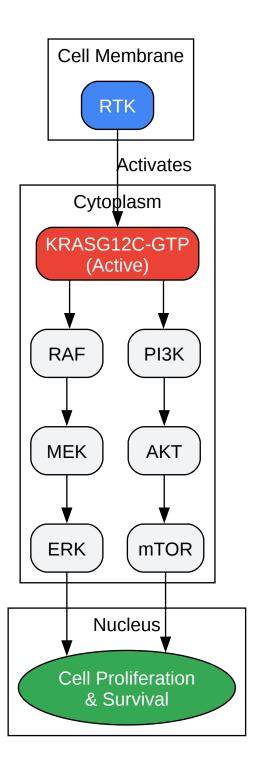




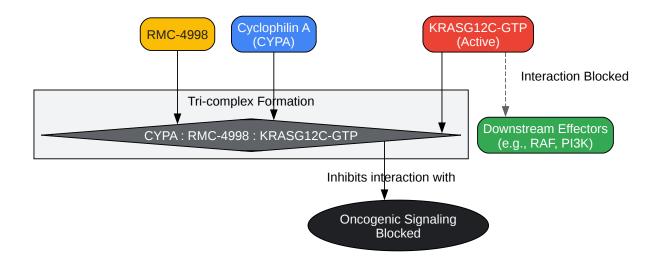
Signaling Pathways and Mechanism of Action KRASG12C Signaling Pathway

The KRASG12C mutation leads to the constitutive activation of KRAS, which in turn activates downstream signaling pathways critical for cell proliferation and survival, such as the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

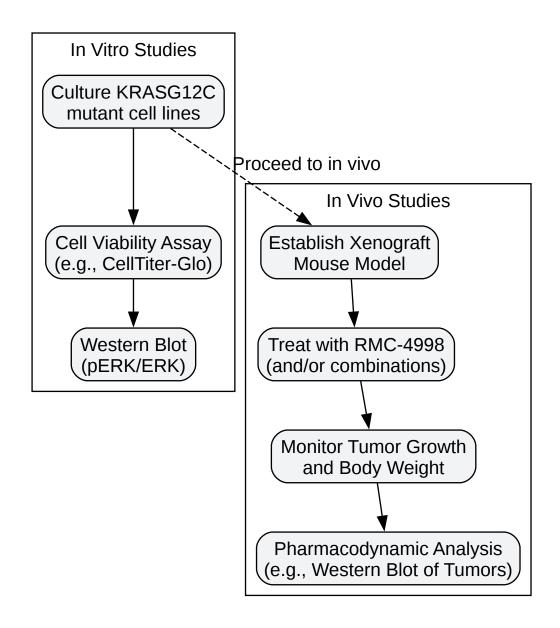












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